![molecular formula C5H6BF3KNS B8003640 Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate](/img/structure/B8003640.png)
Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate
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Description
Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate is a chemical compound with the molecular formula C5H6BF3KNS . It has a molecular weight of 219.08 g/mol . This compound is part of the organoboron class of reagents .
Synthesis Analysis
Potassium trifluoroborate salts, including Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate, have emerged as exceptional reagents for difficult alkyl transfers . They offer a superior shelf life and stability and in some cases enhanced reactivity compared to their tricoordinate organoboron analogs .
Molecular Structure Analysis
The molecular structure of Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate consists of a potassium ion and a (2,4-dimethylthiazol-5-yl)trifluoroborate ion . The exact mass and monoisotopic mass of the compound are both 218.9903165 g/mol .
Chemical Reactions Analysis
Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to incorporate alkyl groups selectively and conveniently into molecular substructures . The byproducts generated via the Suzuki-Miyaura cross-coupling reaction are relatively benign inorganic salts that can be removed via an aqueous wash .
Physical And Chemical Properties Analysis
Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate has a topological polar surface area of 41.1 Ų . It has a complexity of 156 and a covalently-bonded unit count of 2 . The compound is canonicalized .
Mechanism of Action
Future Directions
The future directions for the use of Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate and similar compounds could involve further exploration of their use in complex molecule synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . Their superior shelf life, stability, and reactivity make them promising candidates for facilitating difficult alkyl transfers .
properties
IUPAC Name |
potassium;(2,4-dimethyl-1,3-thiazol-5-yl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3NS.K/c1-3-5(6(7,8)9)11-4(2)10-3;/h1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSOXSQWGVCMDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=C(S1)C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3KNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2,4-dimethylthiazol-5-yl)trifluoroborate |
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